molecular formula C19H21NO3S2 B2982919 N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2,4,5-trimethylbenzene-1-sulfonamide CAS No. 2097899-39-1

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2,4,5-trimethylbenzene-1-sulfonamide

Cat. No.: B2982919
CAS No.: 2097899-39-1
M. Wt: 375.5
InChI Key: WGUKZSASSFZCQF-UHFFFAOYSA-N
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Description

Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Thiophene is another heterocyclic compound, similar to furan, but with a sulfur atom replacing the oxygen . Sulfonamides are compounds that contain the functional group R-SO2-NR’R’‘, where R, R’, and R’’ are organic groups .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the reactivity of the furan and thiophene rings, as well as the sulfonamide group. For example, furan and thiophene rings can undergo electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonamide group could potentially increase its solubility in water .

Scientific Research Applications

Synthesis and Chemical Reactivity

The synthesis of sulfonamide derivatives involves various chemical reactions that contribute to the development of new compounds with potential applications in chemistry and biology. For instance, studies have shown the regiocontrolled synthesis of γ-hydroxybutenolides via singlet oxygen-mediated oxidation of 2-thiophenyl furans, indicating the importance of thiophene and furan derivatives in organic synthesis (Kotzabasaki, Vassilikogiannakis, & Stratakis, 2016). Furthermore, the synthesis of 3-substituted furans by directed lithiation and palladium-catalyzed coupling highlights the versatility of furan derivatives in constructing complex organic molecules (Ennis & Gilchrist, 1990).

Biological and Pharmacological Applications

Sulfonamide derivatives have been explored for their biological and pharmacological activities. For example, the study on the synthesis, antibacterial, antiurease, and antioxidant activities of some new 1,2,4-triazole Schiff base and amine derivatives demonstrates the potential of furan-containing compounds in medicinal chemistry (Sokmen et al., 2014). Similarly, the synthesis and anticancer evaluation of novel sulfonamide derivatives reveal the significance of incorporating thiophene and furan moieties for enhancing anticancer activity (Ghorab et al., 2015).

Material Science and Corrosion Inhibition

In material science, sulfonamide derivatives have been investigated as corrosion inhibitors. The study on 4-chloro-2-((furan-2-ylmethyl)amino)-5-sulfamoylbenzoic acid and related compounds as potential inhibitors for mild steel corrosion in acidic medium showcases the application of furan derivatives in protecting metals from corrosion (Sappani & Karthikeyan, 2014).

Future Directions

The future research directions could involve exploring the potential uses of this compound, given the known properties of furan, thiophene, and sulfonamide derivatives. This could include investigating its potential biological activity, given that many furan, thiophene, and sulfonamide derivatives are biologically active .

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-2,4,5-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3S2/c1-13-9-15(3)19(10-14(13)2)25(21,22)20-11-17(16-6-8-24-12-16)18-5-4-7-23-18/h4-10,12,17,20H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGUKZSASSFZCQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCC(C2=CSC=C2)C3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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